N-Boc-12-azidododecan-1-amine
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Overview
Description
N-Boc-12-azidododecan-1-amine: is an organic compound with the molecular formula C17H34N4O2 . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an azido group at the terminal end of a twelve-carbon aliphatic chain. This compound is commonly used in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Boc-12-azidododecan-1-amine typically begins with 12-bromododecane and sodium azide.
Azidation: 12-bromododecane is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield 12-azidododecane.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The azido group in N-Boc-12-azidododecan-1-amine can be reduced to an amino group using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Substitution: The azido group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol (MeOH).
Major Products:
Reduction: 12-aminododecan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 12-azidododecan-1-amine.
Scientific Research Applications
Chemistry: N-Boc-12-azidododecan-1-amine is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its azido group allows for further functionalization through click chemistry, while the Boc group provides a means for selective protection and deprotection of the amino group .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein conjugates. The azido group can be used for bioorthogonal labeling, allowing for the attachment of various probes and tags to biomolecules without interfering with their natural functions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its ability to undergo selective reactions makes it valuable in the development of complex drug molecules .
Mechanism of Action
The mechanism of action of N-Boc-12-azidododecan-1-amine primarily involves its ability to undergo selective chemical reactions. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The Boc group serves as a protecting group for the amino functionality, allowing for selective deprotection under acidic conditions .
Molecular Targets and Pathways:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Boc Group: Protects the amino group, allowing for selective deprotection under acidic conditions.
Comparison with Similar Compounds
N-Boc-12-aminododecan-1-amine: Similar structure but with an amino group instead of an azido group.
N-Boc-12-bromododecan-1-amine: Similar structure but with a bromine atom instead of an azido group.
N-Boc-12-hydroxydodecan-1-amine: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness: N-Boc-12-azidododecan-1-amine is unique due to the presence of the azido group, which allows for versatile functionalization through click chemistry. This makes it particularly valuable in applications requiring bioorthogonal labeling and the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-(12-azidododecyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)19-14-12-10-8-6-4-5-7-9-11-13-15-20-21-18/h4-15H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDCZEHAJMAHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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